4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide is a complex organic compound featuring multiple functional groups, including a thiazolidine ring, a pyrazole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the formation of the pyrazole ring, and finally, the introduction of the benzenesulfonamide group. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and minimize waste. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its multiple functional groups could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide could be studied for its therapeutic potential. Its structure suggests it may have activity against certain diseases, and it could be used as a lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties may make it suitable for applications in areas such as polymer science, nanotechnology, and environmental chemistry.
Mechanism of Action
The mechanism of action of 4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The thiazolidine and pyrazole rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The benzenesulfonamide group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide
- **4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-diethylbenzenesulfonamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide (CAS No. 623933-06-2) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H26N4O3S3, with a molecular weight of 526.7 g/mol. The structure consists of multiple functional groups, including a thiazolidinone moiety, which is known for various biological activities.
Property | Value |
---|---|
CAS Number | 623933-06-2 |
Molecular Formula | C25H26N4O3S3 |
Molecular Weight | 526.7 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Antitumor Activity
Research indicates that thiazolidinone derivatives, including compounds similar to the one , exhibit significant antitumor properties. For instance, studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of electron-donating groups on the phenyl ring enhances cytotoxicity against various cancer cell lines, including HT29 and Jurkat cells .
Case Study:
A study reported that a related thiazolidinone compound demonstrated an IC50 value of 1.98±1.22μg/mL against A431 cancer cells, suggesting potent antiproliferative effects .
Anticonvulsant Activity
The compound's structural components suggest potential anticonvulsant activity. Thiazolidinone derivatives have been explored for their ability to modulate neurotransmitter systems and exhibit protective effects in seizure models. SAR analysis indicates that specific substitutions on the thiazolidinone core are crucial for enhancing anticonvulsant efficacy .
Research Findings:
In vitro studies have shown that certain thiazolidinones can reduce seizure activity in animal models, highlighting their therapeutic potential in epilepsy treatment .
Inhibition of Protein Kinases
Recent investigations into related compounds have revealed their ability to inhibit protein kinases associated with neurodegenerative diseases such as Alzheimer's disease. The inhibition of CK1α/β and CDK5 kinases has been linked to the modulation of tau phosphorylation and neuronal survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituents on the Phenyl Ring: Electron-donating groups enhance cytotoxicity.
- Thiazolidinone Core Modifications: Alterations at specific positions can improve solubility and bioavailability.
Research suggests that modifications leading to increased hydrophilicity can enhance interaction with biological targets, thereby improving efficacy .
Properties
CAS No. |
623933-06-2 |
---|---|
Molecular Formula |
C25H26N4O3S3 |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
4-[4-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1-phenylpyrazol-3-yl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H26N4O3S3/c1-5-17(2)29-24(30)22(34-25(29)33)15-19-16-28(20-9-7-6-8-10-20)26-23(19)18-11-13-21(14-12-18)35(31,32)27(3)4/h6-17H,5H2,1-4H3/b22-15- |
InChI Key |
HQAYDDOXTMGHGB-JCMHNJIXSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.